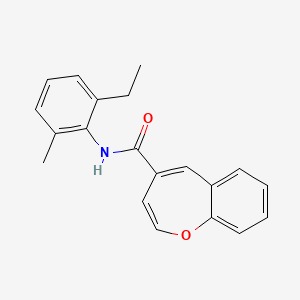
N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, a study reported the use of lipase B from Candida antarctica (CalB) for the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester . Another study discussed the formation of cross-linked enzymes via glutaraldehyde, which are known to retain their catalytic activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide” has a molecular formula of C14H21NO3 and an average mass of 251.321 Da . Another compound, “2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide”, also known as metolachlor, has a molecular formula of C15H22ClNO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported the use of cross-linked enzyme aggregates (CLEAs) of Pseudomonas sp. lipase (CLEA-PSL) as a biocatalyst for the enantioselective resolution of (S)-N-(2-ethyl-6-methylphenyl) alanine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 406.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Mechanism of Action
The mechanism of action of similar compounds has been explored. For instance, metolachlor, a commonly used herbicide, functions by inhibiting chlorophyll and protein synthesis in target plants . Another study proposed a plausible proton-first, outer-sphere mechanism for the iridium-catalyzed hydrogenation of a bulky N-aryl imine in the (S)-metolachlor process .
Safety and Hazards
The safety and hazards of similar compounds have been documented. For instance, phenyl isocyanate, a laboratory chemical, is classified as dangerous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause cancer . Another compound, metolachlor, is also considered hazardous. It may be fatal if swallowed and enters airways, causes eye irritation, harmful if inhaled, may cause respiratory irritation, may cause drowsiness or dizziness, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions for the study of similar compounds are promising. For instance, a study suggested that the decrease in cell number after low-level metolachlor exposure is most likely due to an alteration in the cell cycle and not due to cell death in human liver cells . Another study proposed a plausible mechanism for the iridium-catalyzed hydrogenation of a bulky N-aryl imine, which could provide insights for future research .
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-15-9-6-7-14(2)19(15)21-20(22)17-11-12-23-18-10-5-4-8-16(18)13-17/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWROOJQVLYGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)
![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)
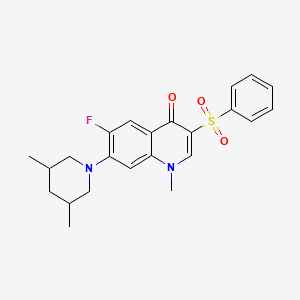
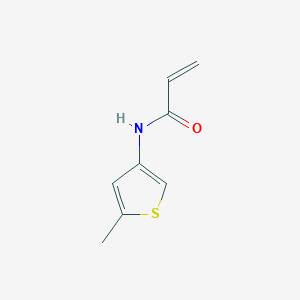
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474733.png)
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride](/img/structure/B2474735.png)
![3-chloro-2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2474737.png)
![[4-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine](/img/structure/B2474739.png)
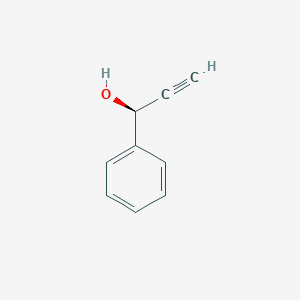
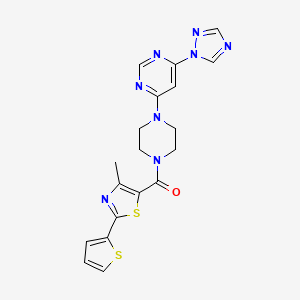

![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)